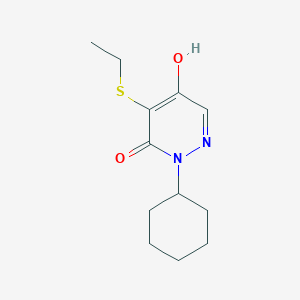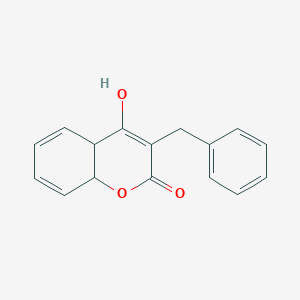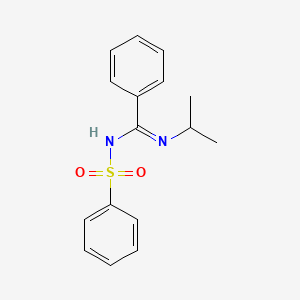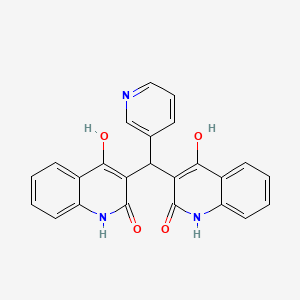
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone), also known as PMBQ, is a chemical compound that has gained significant attention in the field of scientific research. PMBQ belongs to the class of quinoline derivatives and has been reported to possess a wide range of biological activities.
Wirkmechanismus
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) exerts its biological activities through multiple mechanisms of action. It has been reported to inhibit the activity of enzymes such as topoisomerase and DNA polymerase, which are crucial for the growth and replication of cancer cells. 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has also been shown to modulate the expression of genes involved in inflammation and cell cycle regulation.
Biochemical and Physiological Effects:
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has been reported to have numerous biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has also been reported to reduce the levels of reactive oxygen species, which are implicated in the development of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) is its broad-spectrum biological activities, which make it a potential candidate for the development of new drugs. However, the limitations of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) include its low solubility in water and its instability under certain conditions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
For the research of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) include the development of new synthesis methods to improve the yield and purity of the compound. The investigation of the pharmacokinetics and pharmacodynamics of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) in vivo is also necessary to understand its efficacy and safety. Furthermore, the identification of the molecular targets of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) and the elucidation of its mechanism of action will provide insights into the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) is a promising compound that possesses a wide range of biological activities. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it a potential candidate for the development of new drugs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) have been discussed in this paper. Further research is necessary to fully understand the potential of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) as a therapeutic agent.
Synthesemethoden
The synthesis of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) involves the reaction of 3-pyridinecarboxaldehyde with 4-hydroxy-2(1H)-quinolinone in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone). The yield of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of the catalyst used.
Wissenschaftliche Forschungsanwendungen
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has been extensively studied for its biological activities, including its anti-cancer, anti-inflammatory, and anti-microbial properties. 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-pyridin-3-ylmethyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4/c28-21-14-7-1-3-9-16(14)26-23(30)19(21)18(13-6-5-11-25-12-13)20-22(29)15-8-2-4-10-17(15)27-24(20)31/h1-12,18H,(H2,26,28,30)(H2,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJMRTRHJNOSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CN=CC=C3)C4=C(C5=CC=CC=C5NC4=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(Pyridin-3-ylmethanediyl)diquinoline-2,4-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)



![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)

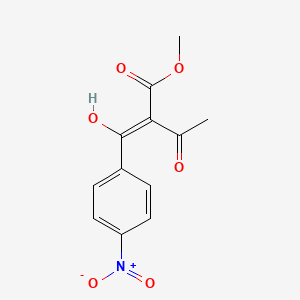
![[1-[1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5914402.png)

![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)
